![molecular formula C24H26ClN3O2S B2807912 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide CAS No. 878055-47-1](/img/structure/B2807912.png)
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with an azepane ring and a chlorophenyl group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The azepane ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the chlorophenyl group via a coupling reaction. The final step involves the formation of the thioacetamide linkage, which can be achieved through a thiolation reaction using appropriate thiolating agents .
Analyse Des Réactions Chimiques
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, including serotonin and dopamine receptors, which play a crucial role in its biological activities . The compound’s ability to modulate these receptors and other molecular targets contributes to its therapeutic potential .
Comparaison Avec Des Composés Similaires
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide can be compared with other indole derivatives, such as:
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-methylbenzyl)acetamide: Features a methyl group instead of a chlorine atom on the phenyl ring.
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-butylphenyl)acetamide: Contains a butyl group on the phenyl ring instead of a chlorine atom.
These similar compounds highlight the versatility of the indole core and its potential for modification to achieve different biological activities and properties .
Propriétés
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c25-18-9-11-19(12-10-18)26-23(29)17-31-22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-1-2-6-14-27/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXLUHPIAKSITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
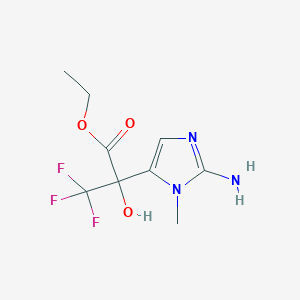
![[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2807830.png)
![N-(4-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2807831.png)
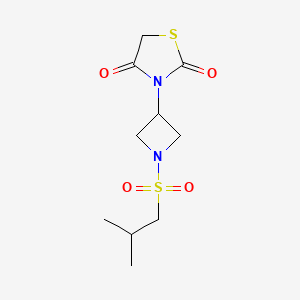
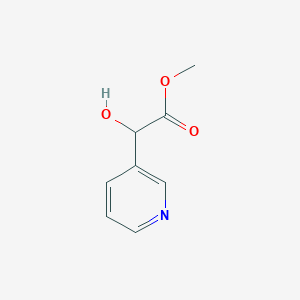
![tert-butyl(5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride](/img/structure/B2807838.png)
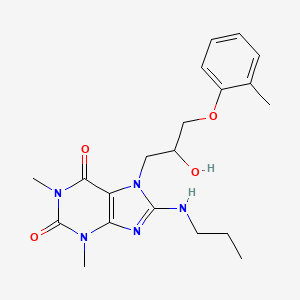
![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2807840.png)
![N-(3,4-dimethylphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2807842.png)
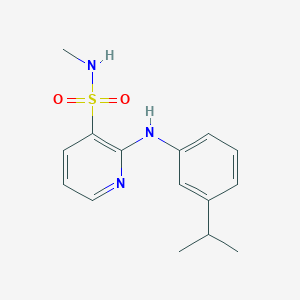
![8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2807846.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2807847.png)
![N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2807850.png)
![1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2807852.png)
